(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Overview
Description
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is an organic compound that belongs to the class of aminosaccharides It is a derivative of hexose, where the hydroxyl groups are replaced by amino and aldehyde groups
Mechanism of Action
Target of Action
The primary target of D-Galactose, 2-amino-2-deoxy-, also known as (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, is O-GlcNAc-modified proteins . These proteins play a crucial role in various cellular processes, including signal transduction, protein degradation, and gene expression .
Mode of Action
D-Galactose, 2-amino-2-deoxy- interacts with its targets by serving as a chemical tag for intracellular sugar chain metabolism . By detecting and targeting O-GlcNAc-modified proteins, this compound can influence the function and behavior of these proteins .
Biochemical Pathways
The compound is involved in the metabolic pathways of sugar chains within the cell . It can affect the biosynthesis of glycoproteins, which are proteins that have carbohydrate groups attached to the polypeptide chain .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its chemical structure and the physiological conditions of the body .
Result of Action
The compound’s action results in the inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity . It can also induce hepatocyte death both by necrosis and apoptosis .
Action Environment
The action, efficacy, and stability of D-Galactose, 2-amino-2-deoxy- can be influenced by various environmental factors. These may include the physiological conditions of the body, the presence of other molecules or compounds, and the specific cellular environment in which the compound is active .
Biochemical Analysis
Biochemical Properties
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is the UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes . These enzymes catalyze the transfer of N-acetyl-D-galactosamine to serine and threonine residues on target proteins, initiating mucin-type O-linked glycosylation in the Golgi apparatus. The interaction between this compound and these enzymes is crucial for the proper functioning of glycosylation processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of cyclooxygenase 2 (COX-2) and tumor necrosis factor (TNF-α) in inflamed cells . These effects are mediated through its interactions with specific receptors and signaling molecules, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit the Na+/K±ATPase enzyme, leading to increased intracellular calcium levels . This inhibition is mediated through its binding to the enzyme’s active site, preventing the normal function of the enzyme and altering cellular ion homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Additionally, long-term exposure to this compound can result in changes in cellular responses, such as altered gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cellular function and metabolic activities. At high doses, it can exhibit toxic or adverse effects, such as increased oxidative stress and inflammation . These dosage-dependent effects are important considerations for its potential therapeutic applications and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is a substrate for the enzyme UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetyl-D-galactosamine to target proteins . This interaction is crucial for the proper functioning of glycosylation processes and the regulation of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to different organelles through specific targeting signals and post-translational modifications . The subcellular localization of this compound is important for its activity and function, as it determines its interactions with other biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method involves the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the reaction steps. The amino group can be introduced through reductive amination or by using azide intermediates followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic methods can be advantageous due to their mild reaction conditions and environmentally friendly nature. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or ethers. Reagents like thionyl chloride or tosyl chloride are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: Formation of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound can be used to study carbohydrate metabolism and enzyme interactions. It serves as a substrate for various glycosidases and glycosyltransferases.
Medicine: Potential applications include the development of new therapeutic agents for diseases such as diabetes and cancer. Its ability to interact with biological molecules makes it a candidate for drug design.
Industry: It can be used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Comparison with Similar Compounds
- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
- Adenosine
- Deoxyadenosine
Comparison:
- (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is unique due to its combination of amino and aldehyde functional groups, which provide distinct reactivity and interaction capabilities.
- Adenosine and deoxyadenosine are nucleosides with similar sugar moieties but differ in their base components and lack the aldehyde group, which limits their reactivity compared to this compound.
- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate has a more complex structure with additional functional groups, making it suitable for different applications but also more challenging to synthesize.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXIRIBWMQPQF-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113755-30-9 | |
Record name | Polygalactosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7535-00-4, 1948-54-5 | |
Record name | Galactosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-deoxygalactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of D-Galactose, 2-amino-2-deoxy-?
A1: D-Galactose, 2-amino-2-deoxy- is a component of mucopolysaccharides found in both human and cow colostrum []. These complex carbohydrates are composed of various sugar units, including D-galactose, 2-amino-2-deoxy-D-glucose (D-galactosamine), and N-acetylneuraminic acid. The specific composition and structure of these mucopolysaccharides vary between species, with human colostrum containing a higher proportion of carbohydrates and cow colostrum containing a higher proportion of peptides and proteins [].
Q2: Can D-Galactose, 2-amino-2-deoxy- be produced through biocatalytic methods?
A2: Yes, recent research demonstrates the biocatalytic production of D-Galactose, 2-amino-2-deoxy- from D-galactose-containing carbohydrates []. This two-step process involves the oxidation of D-galactose followed by transamination. The first step utilizes either the galactose oxidase from Fusarium graminearum or a pyranose dehydrogenase from Agaricus bisporus to convert D-galactose into its corresponding aldehyde. Subsequently, the ω-transaminase from Chromobacterium violaceum (Cvi-ω-TA) catalyzes the transamination of the intermediate aldehyde, yielding D-Galactose, 2-amino-2-deoxy- []. This approach highlights the potential of biocatalysis for producing valuable amino carbohydrates from renewable resources.
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